Fluoxapiprolin

Description

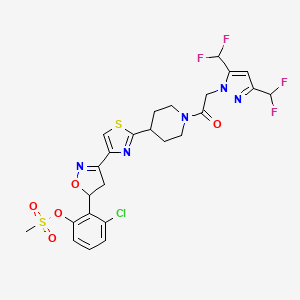

Structure

3D Structure

Properties

CAS No. |

1360819-11-9 |

|---|---|

Molecular Formula |

C25H24ClF4N5O5S2 |

Molecular Weight |

650.1 g/mol |

IUPAC Name |

[2-[3-[2-[1-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl]-3-chlorophenyl] methanesulfonate |

InChI |

InChI=1S/C25H24ClF4N5O5S2/c1-42(37,38)40-19-4-2-3-14(26)22(19)20-10-15(33-39-20)17-12-41-25(31-17)13-5-7-34(8-6-13)21(36)11-35-18(24(29)30)9-16(32-35)23(27)28/h2-4,9,12-13,20,23-24H,5-8,10-11H2,1H3 |

InChI Key |

ZEXXEODAXHSRDJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=C(C(=CC=C1)Cl)C2CC(=NO2)C3=CSC(=N3)C4CCN(CC4)C(=O)CN5C(=CC(=N5)C(F)F)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluoxapiprolin on Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, demonstrating potent and specific activity against a wide range of plant-pathogenic oomycetes.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Code 49, its unique mode of action targets a crucial cellular process: lipid homeostasis and transfer.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its target, the biochemical consequences of its action, and the experimental methodologies used to elucidate this mechanism. The information is intended to support further research, resistance management strategies, and the development of new oomycete control agents.

The Molecular Target: Oxysterol-Binding Protein Related Protein 1 (ORP1)

The primary target of this compound in oomycetes is an oxysterol-binding protein (OSBP) homologue, specifically Oxysterol-Binding Protein Related Protein 1 (ORP1).[1][3][4] OSBPs and their related proteins (ORPs) are a conserved family of lipid transfer proteins found in eukaryotes.[5][6] They play a critical role in intracellular lipid transport, maintaining the lipid composition of cellular membranes, and are involved in various signaling pathways.[2][6][7]

This compound acts as an inhibitor of ORP1, disrupting its normal function.[1][8] The binding of this compound to ORP1 is highly specific, leading to a cascade of events that are detrimental to the oomycete cell.

Mechanism of Action: Disruption of Lipid Homeostasis

The inhibition of ORP1 by this compound fundamentally disrupts lipid homeostasis within the oomycete.[1][2] This disruption manifests in several key ways:

-

Impaired Lipid Transfer: ORPs are implicated in the non-vesicular transport of lipids, such as sterols and phospholipids, between organelle membranes, particularly at membrane contact sites (MCSs) between the endoplasmic reticulum and other organelles like the Golgi apparatus and plasma membrane.[6][7] By inhibiting ORP1, this compound is thought to sever these crucial lipid supply lines.

-

Altered Membrane Integrity and Function: The correct lipid composition is vital for the physical properties and enzymatic activities of cellular membranes. The disruption of lipid transport by this compound leads to aberrant membrane composition, compromising their function in signaling and transport.[2][7]

-

Disruption of Complex Lipid Synthesis: The formation of more complex lipids, essential for various cellular structures and functions, is also affected by the inhibition of ORP1.[1][2]

-

Impact on Cell Signaling: Lipids are key signaling molecules. By altering the distribution and availability of specific lipids, this compound indirectly interferes with essential cell signaling pathways necessary for growth, development, and pathogenesis.[1][2]

The culmination of these effects is the potent inhibition of various stages of the oomycete life cycle, including mycelial growth, sporangium formation, zoospore release, and germination.[9][10][11] This comprehensive action contributes to both the protective and curative efficacy of this compound.[9]

Figure 1: Signaling pathway of this compound's action on oomycetes.

Quantitative Efficacy Data

This compound exhibits exceptional potency against a range of economically important oomycetes. The effective concentration required to inhibit 50% of growth (EC50) is consistently in the sub-parts-per-million range.

| Oomycete Species | Isolate Count | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |

| Phytophthora capsici | 130 | 0.00043 | Not Specified | [3] |

| Phytophthora infestans | 103 | 0.00035 | Not Specified | [8][12] |

| Phytophthora spp. and Pythium spp. | Not Specified | Not Applicable | 2.12 x 10⁻⁴ to 2.92 | [9] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental protocols.

Mycelial Growth Inhibition Assay for EC50 Determination

This assay is fundamental for quantifying the in vitro efficacy of a fungicide.

Objective: To determine the concentration of this compound that inhibits the mycelial growth of an oomycete by 50%.

Methodology:

-

Media Preparation: Prepare a suitable growth medium (e.g., V8 juice agar or lima bean agar) and amend with a serial dilution of this compound. A solvent control (without this compound) is also prepared.

-

Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the growing edge of an actively growing oomycete culture and placed in the center of each fungicide-amended and control plate.

-

Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a defined period, or until the mycelial growth in the control plate reaches a specific diameter.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.

-

Analysis: The percentage of mycelial growth inhibition is calculated relative to the solvent control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.[13]

Figure 2: Experimental workflow for determining EC50 values.

Resistance Mechanism Elucidation via Gene Editing

The use of CRISPR/Cas9 technology has been instrumental in confirming the role of specific mutations in the ORP1 gene in conferring resistance to this compound.

Objective: To verify that a specific point mutation in the ORP1 gene leads to this compound resistance.

Methodology:

-

Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target the specific region of the ORP1 gene where the mutation is to be introduced.

-

Vector Construction: The sgRNAs and the Cas9 nuclease gene are cloned into a suitable expression vector for the oomycete. A donor DNA template containing the desired point mutation and flanking homology arms is also prepared.

-

Transformation: Protoplasts of a wild-type, this compound-sensitive oomycete strain are transformed with the CRISPR/Cas9 and donor DNA constructs.

-

Selection and Screening: Transformants are selected on a medium containing a selective agent and then screened for this compound resistance by growing them on a medium amended with the fungicide.

-

Verification: Genomic DNA is extracted from resistant transformants, and the target region of the ORP1 gene is sequenced to confirm the presence of the intended point mutation.[4][8]

Resistance to this compound

The development of resistance is a significant concern for single-site-of-action fungicides like this compound.[2][14]

-

Mechanism of Resistance: Resistance to this compound is primarily conferred by point mutations in the target gene, ORP1.[8][12] Studies on Phytophthora infestans have identified several mutations, such as S768I+N837I and S768I+L860I, that result in high levels of resistance.[8][12]

-

Cross-Resistance: Positive cross-resistance has been observed between this compound and oxathiapiprolin, another OSBPI fungicide.[2][8] This means that oomycete populations resistant to one are likely to be resistant to the other.

-

Resistance Management: To mitigate the risk of resistance, it is crucial to use this compound as part of an integrated pest management (IPM) program. This includes rotating or mixing it with fungicides that have different modes of action, adhering to label application rates and numbers, and applying it preventatively.[2][14]

Figure 3: Logical relationship of this compound's action and effects.

Conclusion

This compound represents a significant advancement in oomycete control through its novel mode of action targeting ORP1 and the subsequent disruption of essential lipid-related cellular processes. A thorough understanding of its mechanism, as detailed in this guide, is paramount for its effective and sustainable use. Continued research into the intricacies of ORP1 function in oomycetes and ongoing monitoring for resistance are critical for preserving the longevity of this valuable fungicidal class.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. OSBPI Fungicides | FRAC [frac.info]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Oxysterol-binding protein-related protein 2 is not essential for Phytophthora sojae based on CRISPR/Cas9 deletions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Diverse Functions of Oxysterol-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Resistance Risk and Novel Resistance-Related Point Mutations in Target Protein PiORP1 of this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of OSBPI fungicide this compound against plant-pathogenic oomycetes and its systemic translocation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ir4project.org [ir4project.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of Fluoxapiprolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxapiprolin, a novel fungicide developed by Bayer Crop Science, represents a significant advancement in the control of oomycete pathogens.[1] As a member of the piperidinyl thiazole isoxazoline chemical class, it is structurally similar to oxathiapiprolin and acts via a novel mode of action: the inhibition of the oxysterol-binding protein (OSBP).[1] This mechanism disrupts lipid homeostasis and transfer, crucial for the survival of these destructive plant pathogens. This technical guide provides a comprehensive overview of the discovery process, from initial screening concepts to lead optimization, and details the chemical synthesis pathway of this compound. It includes quantitative efficacy data, detailed experimental protocols for key bioassays, and visualizations of the discovery workflow and synthesis pathway to facilitate a deeper understanding for research and development professionals in the agrochemical field.

Discovery Pathway

The discovery of this compound is rooted in the exploration of the piperidinyl thiazole isoxazoline scaffold, which showed exceptional potency against oomycete pathogens. The journey from a vast chemical library to a commercial fungicide candidate is a multi-step process involving initial screening, hit-to-lead, and lead optimization phases.

Initial Screening and Target Identification

The discovery of the closely related fungicide, oxathiapiprolin, provides insight into the initial stages that likely led to the development of this compound. The process began with the high-throughput screening (HTS) of a diverse library of chemical compounds.[2][3] Specifically, a bis-amide compound library constructed around a piperidine-thiazole-carbonyl core was screened for activity against oomycete pathogens.[2][3] This initial large-scale screening identified promising "hit" compounds that exhibited the desired fungicidal activity.

These hits then underwent further evaluation to identify a "lead" compound with a favorable profile for further development. A key breakthrough in this discovery program was the identification of a novel mode of action. It was determined that this chemical class targets an oxysterol-binding protein (OSBP), a previously unexploited target for oomycete control.[2] This novel mechanism of action is a significant advantage, as it provides a new tool for managing fungicide resistance.

Lead Optimization

Following the identification of a lead compound from the piperidinyl thiazole isoxazoline class, the lead optimization phase commenced. This iterative process involves the synthesis and testing of numerous analogs to improve potency, selectivity, pharmacokinetic properties, and safety. Structure-activity relationship (SAR) studies are central to this phase, guiding the chemical modifications to enhance the desired characteristics of the molecule. While specific SAR data for the direct optimization of this compound is not extensively published, the structural similarities to oxathiapiprolin suggest that modifications to the pyrazole, piperidine, thiazole, and isoxazoline rings, as well as the phenyl group, were systematically explored to achieve the optimal balance of properties.

Synthesis Pathway of this compound

The chemical synthesis of this compound is a multi-step process that involves the construction of the complex heterocyclic core. The following pathway has been described for its preparation.[1]

The synthesis commences with a trichlorinated and vinylated cyclohexene oxide, which undergoes thermal aromatization to form an o,o'-disubstituted styrene. This intermediate is then sulfonylated to yield the corresponding mesylate. The carbon-carbon double bond of the styrene derivative is then converted to an α-chloroketosubstituted isoxazoline derivative through a reaction with chloroacetylhydroximinoyl chloride.

The subsequent key step is the condensation of this isoxazoline derivative with piperidine-4-carbothioamide, which introduces the piperidine and thiazole rings, forming a piperidinium salt. This salt is then transformed into a chloroacetamide derivative by reacting with chloroacetyl chloride. In the final step, a nucleophilic substitution of the chlorine atom with 3,5-bis(difluoromethyl)pyrazole affords the final product, this compound.[1]

Quantitative Efficacy Data

This compound exhibits potent inhibitory activity against a range of economically important oomycete pathogens. The half-maximal effective concentration (EC50) values demonstrate its high efficacy at low concentrations.

| Oomycete Species | Common Disease | EC50 (µg/mL) |

| Phytophthora capsici | Phytophthora Blight | 2.12 x 10⁻⁴ - 2.92 |

| Phytophthora infestans | Late Blight | 2.12 x 10⁻⁴ - 2.92 |

| Phytophthora spp. | Various Rots | 2.12 x 10⁻⁴ - 2.92 |

| Pythium spp. | Damping-off | 2.12 x 10⁻⁴ - 2.92 |

Data sourced from a study by Li et al. (2024), which reported a range of EC50 values for various Phytophthora and Pythium species.[4]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Amended Agar Medium Method)

This protocol is a standard method for determining the in vitro efficacy of fungicides against mycelial-growing oomycetes.

1. Preparation of Fungicide Stock Solutions:

-

Accurately weigh a sample of technical-grade this compound.

-

Dissolve the sample in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the growth medium.

2. Preparation of Amended Agar Medium:

-

Prepare a suitable growth medium for the target oomycete (e.g., potato dextrose agar - PDA, or V8 juice agar).

-

Autoclave the medium and allow it to cool to approximately 45-50°C in a water bath.

-

Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with the solvent alone.

-

Pour the amended and control media into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

-

From the actively growing edge of a young oomycete culture, cut mycelial plugs of a uniform diameter (e.g., 5 mm) using a sterile cork borer.

-

Place one mycelial plug in the center of each amended and control agar plate.

-

Incubate the plates in the dark at the optimal growth temperature for the specific oomycete (e.g., 20-25°C).

4. Data Collection and Analysis:

-

After a defined incubation period (when the mycelium in the control plates has reached a significant diameter but not the edge of the plate), measure the colony diameter in two perpendicular directions for each plate.

-

Calculate the average colony diameter for each concentration and the control.

-

Determine the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and innovative fungicide developed through a systematic discovery and optimization process. Its novel mode of action, targeting the oxysterol-binding protein, provides a valuable tool for the management of oomycete diseases and for combating fungicide resistance. The multi-step synthesis pathway allows for the efficient production of this complex molecule. The high in vitro efficacy, as demonstrated by the low EC50 values against a range of pathogens, underscores its importance in modern crop protection strategies. This technical guide provides a foundational understanding of the key scientific aspects of this compound for professionals in the field of agrochemical research and development.

References

Fluoxapiprolin's Biological Activity Against Phytophthora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, developed by Bayer Crop Science.[1][2] It demonstrates potent and specific activity against oomycete pathogens, particularly those of the genus Phytophthora, which are responsible for devastating diseases in a wide range of agricultural crops. This technical guide provides an in-depth overview of the biological activity of this compound against Phytophthora, detailing its mechanism of action, in vitro and in vivo efficacy, and the molecular basis of resistance. The information is intended to support further research and development in the field of oomycete disease management.

Mechanism of Action: Inhibition of Oxysterol-Binding Protein

This compound is classified as a Group 49 fungicide by the Fungicide Resistance Action Committee (FRAC), targeting an oxysterol-binding protein (OSBP).[3][4] Its mode of action involves the inhibition of an OSBP-related protein (ORP), specifically ORP1 in Phytophthora.[4] This inhibition disrupts critical cellular processes, including lipid metabolism, sterol transport, and the maintenance of cellular membrane integrity, which are essential for the survival and growth of the pathogen.[4] The disruption of these processes ultimately leads to the cessation of growth and death of the oomycete. This compound and the related compound oxathiapiprolin share this mechanism and exhibit cross-resistance.[5][6][7]

Caption: Mechanism of action of this compound against Phytophthora.

In Vitro Efficacy Against Phytophthora Species

This compound exhibits exceptional in vitro activity against various Phytophthora species, with very low effective concentrations (EC50) required to inhibit mycelial growth.

| Phytophthora Species | No. of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |

| P. capsici | 130 | 0.00043 | Not specified | [8] |

| P. infestans | 103 | 0.00035 | 0.000023 - 0.00119 | [5][6] |

| Phytophthora spp. (general) | Not specified | Not specified | 2.12 × 10⁻⁴ - 2.92 | [1] |

This compound is also effective against other critical stages of the Phytophthora life cycle, including sporangium production and cystospore germination.[1] It has been shown to be more effective at inhibiting mycelial growth, sporangium production, and cystospore germination in P. capsici than at reducing zoospore release.[1]

In Vivo Activity and Protective/Curative Properties

Greenhouse and field studies have confirmed the high efficacy of this compound in controlling diseases caused by Phytophthora. It provides both protective and curative control with sustained residual activity at low use rates.[3] For instance, foliar applications of this compound at 20 g a.i./ha significantly controlled late blight of tomato, caused by P. infestans, providing over 75% disease control in field trials.[9] The compound is active against major steps in the infection process, including spore germination, germ tube elongation, penetration, and mycelial growth.[3] Furthermore, this compound has demonstrated systemic translocation capabilities in plants like pepper, which contributes to its overall efficacy.[1]

Caption: Phytophthora infection stages inhibited by this compound.

Resistance to this compound

The risk of Phytophthora developing resistance to this compound is considered moderate.[5][8] Resistance is associated with specific point mutations in the target protein, ORP1. Several mutations have been identified in laboratory-generated resistant mutants of P. capsici and P. infestans.

Table of Point Mutations in ORP1 Conferring Resistance to this compound:

| Phytophthora Species | Point Mutation(s) in ORP1 | Resistance Factor (RF) | Reference |

| P. capsici | G770V | > 1000 | [8] |

| P. capsici | N835S + I877F | > 1000 | [8] |

| P. capsici | ΔN835, N767I, N837T + S910C | < 100 | [8] |

| P. infestans | S768I + N837I | > 1000 | [5][6] |

| P. infestans | S768I + L860I | > 1000 | [5][6] |

| P. infestans | S768I | 14 - >1000 | [5][10] |

| P. infestans | I877F | 14 - >1000 | [5][10] |

It is noteworthy that the fitness of these resistant mutants is often similar to or lower than that of the parental wild-type isolates.[5][8]

Caption: Logical flow of resistance development to this compound.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method to determine the EC50 value of a fungicide against the mycelial growth of Phytophthora.

-

Media Preparation: Prepare a suitable growth medium, such as V8 juice agar or potato dextrose agar (PDA), and sterilize by autoclaving.[9]

-

Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Amended Media: While the autoclaved medium is still molten (around 50-60°C), add appropriate volumes of the fungicide stock solution to achieve a series of desired final concentrations (e.g., 0.0001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a control medium with the solvent alone.

-

Plating: Pour the amended and control media into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing Phytophthora culture onto the center of each agar plate.

-

Incubation: Incubate the plates in the dark at a suitable temperature for the Phytophthora species being tested (e.g., 25°C).

-

Data Collection: Measure the colony diameter of the mycelial growth at regular intervals until the growth on the control plates nears the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to perform a probit or logistic regression analysis to determine the EC50 value.

Greenhouse Protective and Curative Assay

This protocol assesses the in vivo efficacy of this compound.

-

Plant Propagation: Grow susceptible host plants (e.g., pepper or tomato) in pots under controlled greenhouse conditions.

-

Fungicide Application:

-

Protective: Spray the plants with a formulated solution of this compound at various concentrations. Allow the foliage to dry completely.

-

Curative: Inoculate the plants first (see step 3) and then apply the this compound spray at a set time post-inoculation (e.g., 24 hours).

-

-

Inoculation: Prepare a zoospore or sporangial suspension of the target Phytophthora species in sterile water. Inoculate the plants by spraying the suspension onto the foliage until runoff.

-

Incubation: Place the inoculated plants in a high-humidity chamber at an optimal temperature for disease development.

-

Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by visually rating the percentage of leaf area with disease symptoms or by counting the number of lesions.

-

Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.

Caption: Workflow for determining in vitro mycelial growth inhibition.

Conclusion

This compound is a highly effective fungicide against Phytophthora species, acting through a specific mechanism of OSBP inhibition. Its strong in vitro and in vivo activity, coupled with systemic properties, makes it a valuable tool for the management of diseases like late blight and root rot. Understanding the potential for resistance development through target site mutations is crucial for implementing sustainable disease management strategies that will preserve the long-term efficacy of this important active ingredient. Future research should continue to monitor for resistance in field populations and explore the fitness costs associated with resistance-conferring mutations.

References

- 1. Activity of OSBPI fungicide this compound against plant-pathogenic oomycetes and its systemic translocation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity and Resistance-Related Point Mutations in Target Protein PcORP1 of this compound in Phytophthora capsici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Resistance Risk and Novel Resistance-Related Point Mutations in Target Protein PiORP1 of this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resistance.nzpps.org [resistance.nzpps.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of Technical Grade Fluoxapiprolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class. It is classified under the Fungicide Resistance Action Committee (FRAC) Code 49, which targets the oxysterol-binding protein (OSBP). Its unique mode of action makes it a valuable tool for managing oomycete pathogens. This technical guide provides an in-depth overview of the physicochemical properties of technical grade this compound, detailed experimental protocols for their determination based on internationally recognized guidelines, and a visualization of its mechanism of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of technical grade this compound. This data is essential for formulation development, environmental fate assessment, and toxicological studies.

Table 1: General and Physical Properties of Technical Grade this compound

| Property | Value |

| Common Name | This compound |

| IUPAC Name | 2-{(5RS)-3-[2-(1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}-3-chlorophenyl methanesulfonate |

| CAS Registry Number | 1360819-11-9 |

| Molecular Formula | C₂₅H₂₄ClF₄N₅O₅S₂ |

| Molecular Weight | 650.1 g/mol |

| Physical Form | Solid (light beige powder) |

| Odor | Weak, not characteristic |

| Melting Point | 146.4 °C |

| Boiling Point | Decomposition observed before boiling |

| Density | 1.51 g/mL at 20°C |

Source: Australian Pesticides and Veterinary Medicines Authority

Table 2: Solubility and Partitioning Properties of Technical Grade this compound

| Property | Value |

| Solubility in Water | 0.08 mg/L (at 20°C, pH 5.9) |

| Solubility in Organic Solvents (at 20°C) | |

| Methanol | 1.3 g/L |

| n-Heptane | 0.061 g/L |

| Toluene | 1.1 g/L |

| Dichloromethane | 143 g/L |

| Acetone | 84 g/L |

| Ethyl acetate | 15 g/L |

| Dimethyl sulfoxide | >270 g/L |

| Vapor Pressure | 3.0 x 10⁻⁵ Pa at 20°C4.5 x 10⁻⁵ Pa at 25°C |

| Octanol-Water Partition Coefficient (Log Kₒw) | 3.4 (at pH 4, 7, and 9) |

Source: Australian Pesticides and Veterinary Medicines Authority, United States Environmental Protection Agency[1]

Experimental Protocols

The determination of the physicochemical properties of active ingredients like this compound is typically conducted following standardized and validated methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.

Melting Point Determination (Following OECD Guideline 102)

The melting point is determined to ascertain the purity of the substance and is a critical parameter for its characterization.

Methodology:

-

Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.

-

Apparatus: A capillary tube apparatus with a heated metal block or a liquid bath is commonly used. Differential Scanning Calorimetry (DSC) is also a suitable method.

-

Procedure:

-

A small, finely powdered sample of technical grade this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range. For a pure substance, this range is typically narrow.

-

Water Solubility (Following OECD Guideline 105)

Water solubility is a crucial factor in determining the environmental fate and bioavailability of a substance.

Methodology:

-

Principle: The saturation mass concentration of the substance in water at a given temperature is determined. The column elution method is suitable for substances with low solubility, while the flask method is used for substances with higher solubility.

-

Apparatus: A thermostatically controlled water bath, shaker, and an analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

-

Procedure (Flask Method):

-

An excess amount of technical grade this compound is added to a flask containing purified water.

-

The flask is agitated in a thermostatically controlled bath at a constant temperature (e.g., 20°C) until equilibrium is reached.

-

The solution is then filtered or centrifuged to remove undissolved particles.

-

The concentration of this compound in the aqueous phase is determined using a validated analytical method like HPLC.

-

Vapor Pressure (Following OECD Guideline 104)

Vapor pressure data is essential for assessing the potential for volatilization of a chemical into the atmosphere.

Methodology:

-

Principle: The saturation pressure of the substance in the gas phase above the solid or liquid is measured at various temperatures. Several methods can be employed depending on the expected vapor pressure range, including the gas saturation method or the effusion method (Knudsen cell) for low vapor pressure substances.

-

Apparatus: A system for generating a saturated vapor of the substance and a method for quantifying the amount of substance in the gas phase.

-

Procedure (Gas Saturation Method):

-

A stream of inert gas is passed at a known flow rate through or over a sample of technical grade this compound, which is maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then trapped from the gas stream using a suitable sorbent.

-

The amount of trapped substance is quantified, and the vapor pressure is calculated from the volume of gas passed and the amount of substance collected.

-

Octanol-Water Partition Coefficient (Log Kₒw) (Following OECD Guideline 117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter for predicting its bioaccumulation potential.

Methodology:

-

Principle: The ratio of the concentration of a substance in n-octanol and water at equilibrium is determined. The High-Performance Liquid Chromatography (HPLC) method is a common and efficient way to estimate the Log Kₒw.

-

Apparatus: An HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

-

Procedure (HPLC Method):

-

A series of reference compounds with known Log Kₒw values are injected into the HPLC system, and their retention times are measured.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known Log Kₒw values of the reference compounds.

-

Technical grade this compound is then injected under the same chromatographic conditions, and its retention time is determined.

-

The Log Kₒw of this compound is then calculated by interpolating its retention factor on the calibration curve.

-

Mechanism of Action and Signaling Pathway

This compound's fungicidal activity stems from its ability to inhibit the oxysterol-binding protein (OSBP). OSBP and its related proteins (ORPs) are crucial for intracellular lipid transport, particularly the exchange of sterols and phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.

The inhibition of OSBP by this compound disrupts this vital lipid transport system, leading to a cascade of events that ultimately result in fungal cell death. The proposed signaling pathway is visualized below.

Caption: Mechanism of action of this compound via OSBP inhibition.

The diagram illustrates that this compound inhibits the oxysterol-binding protein, which is essential for lipid exchange between the endoplasmic reticulum and the Golgi apparatus. This disruption of lipid transport leads to a loss of membrane integrity and function, as well as altered cell signaling, ultimately resulting in the death of the fungal cell.

Experimental Workflow for Physicochemical Property Determination

The logical flow for characterizing the physicochemical properties of a technical grade active ingredient like this compound is outlined in the workflow diagram below.

Caption: Workflow for physicochemical characterization.

References

Stereoisomerism in OSBPI Fungicides: A Technical Guide on the Biological Activity of Fluoxapiprolin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, which targets the oxysterol-binding protein (OSBP) in oomycete pathogens. As a member of the Fungicide Resistance Action Committee (FRAC) Code 49, it represents a significant mode of action for controlling devastating plant diseases like late blight and downy mildew. This compound is a racemic mixture, and while its enantiomers are reported to have nearly equivalent biological activity, the study of its close structural analog, oxathiapiprolin, reveals the profound impact that stereochemistry can have on fungicidal efficacy within this chemical class. This technical guide explores the stereoisomerism of this compound, its mode of action, and presents a detailed case study on oxathiapiprolin to illustrate the principles of enantioselective bioactivity.

Introduction to this compound

This compound, developed by Bayer Crop Science, is a systemic fungicide with protective and curative properties against a range of oomycete pathogens, including Phytophthora and Pythium species.[1] Its molecular structure features a chiral center on the isoxazoline ring, resulting in the existence of (R)- and (S)-enantiomers.[2] The technical grade active ingredient is produced and applied as a racemic mixture.[2]

Mode of Action: Oxysterol-Binding Protein Inhibition (OSBPI)

This compound functions by inhibiting the oxysterol-binding protein (OSBP), a critical component in lipid homeostasis and transport in fungal cells. OSBPs are involved in the transport of lipids, such as sterols and phosphatidylinositol-4-phosphate (PI4P), between the endoplasmic reticulum and other membranes. By disrupting the function of the OSBP homologue, ORP1 (OSBP-related protein 1), this compound interferes with essential cellular processes, including membrane maintenance, cell signaling, and the formation of complex lipids, ultimately leading to fungal cell death. This targeted action is highly effective against various stages of the oomycete life cycle, including mycelial growth, sporangium production, and spore germination.[1][3]

References

An In-depth Technical Guide to the Mode of Action of Fluoxapiprolin as an Oxysterol-Binding Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxapiprolin is a novel fungicide from the piperidinyl thiazole isoxazoline chemical class, demonstrating high efficacy against a wide range of plant-pathogenic oomycetes.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Code 49, its unique mode of action targets oxysterol-binding protein (OSBP) homologues, specifically the OSBP-related protein 1 (ORP1).[1][2] By inhibiting ORP1, this compound disrupts critical cellular processes, including lipid homeostasis, membrane integrity, and signal transduction, ultimately leading to pathogen death.[2][3] This guide provides a comprehensive technical overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and its Target

This compound is a systemic fungicide with excellent preventative and curative properties against devastating oomycete-driven diseases such as late blight (Phytophthora infestans) and downy mildew (Plasmopara viticola).[4][5] Its molecular target, ORP1, is a member of the large family of oxysterol-binding protein-related proteins (ORPs), which are conserved lipid transfer proteins in eukaryotes.[5] In oomycetes, ORP1 is believed to play a crucial role in intracellular lipid transport, particularly the exchange of sterols and other lipids between the endoplasmic reticulum and other cellular membranes.[2] The inhibition of this protein's function is the basis for this compound's potent fungicidal activity.

The Molecular Mechanism of Action

The primary mode of action of this compound is the inhibition of the oomycete oxysterol-binding protein-related protein 1 (ORP1).[3] While the direct binding affinity (Kd) of this compound to oomycete ORP1 has not been explicitly reported in publicly available literature, the extensive data on its high efficacy at low concentrations and the impact of specific mutations in the ORP1 gene provide strong evidence for a direct and high-affinity interaction.

Oxysterol-binding proteins are implicated in the non-vesicular transport of lipids, such as sterols and phosphatidylinositol-4-phosphate (PI4P), at membrane contact sites. By binding to and inhibiting ORP1, this compound is thought to disrupt this lipid exchange, leading to a cascade of detrimental effects within the oomycete cell. These disruptions include:

-

Aberrant Lipid Homeostasis: The proper distribution of lipids is vital for cellular function. Inhibition of ORP1 leads to an imbalance in lipid composition across different organelles.

-

Compromised Membrane Integrity: The maintenance of cellular membranes is dependent on the correct lipid composition. Disruption of lipid transport weakens these membranes, affecting their function and integrity.

-

Disrupted Signaling Pathways: Lipids and their derivatives are crucial signaling molecules. By altering the lipid landscape of the cell, this compound indirectly interferes with essential signaling pathways.

These cellular disruptions manifest in the inhibition of various stages of the oomycete life cycle, including mycelial growth, sporangium production, and cystospore germination.[5]

Quantitative Data on this compound Efficacy

The efficacy of this compound is demonstrated by its low effective concentration (EC50) values against various oomycete pathogens. The development of resistance is a significant concern for single-site inhibitors, and research has identified several point mutations in the target protein, ORP1, that confer resistance to this compound.

Table 1: In Vitro Sensitivity of Wild-Type Oomycetes to this compound

| Pathogen | Isolate Type | Mean EC50 (µg/mL) | Reference(s) |

| Phytophthora infestans | Wild-Type | 0.00035 | [1][6] |

| Phytophthora capsici | Wild-Type | 0.00043 | [5][7] |

| Various Phytophthora spp. | Wild-Type | 2.12 x 10⁻⁴ - 2.92 | [4] |

| Various Pythium spp. | Wild-Type | 2.12 x 10⁻⁴ - 2.92 | [4] |

Table 2: this compound Resistance in Phytophthora infestans Mutants

| Parental Isolate | Mutation in PiORP1 | EC50 (µg/mL) | Resistance Factor (RF) | Reference(s) |

| HN1601 | Wild-Type | 0.0003 | - | [1] |

| HN1601-F2 | S768I | 0.0042 | 14 | [1] |

| HN1601-F3 | I877F | >0.1 | >333 | [1] |

| HN1601-F7 | S768I + L860I | >0.1 | >333 | [1] |

| HN1601-F9 | S768I + N837I | >0.1 | >1000 | [1] |

Table 3: this compound Resistance in Phytophthora capsici Mutants

| Parental Isolate | Mutation in PcORP1 | EC50 (µg/mL) | Resistance Factor (RF) | Reference(s) |

| BYA5 | Wild-Type | 0.0004 | - | [5] |

| BYA5-FR1 | N767I | 0.015 | 37.5 | [5] |

| BYA5-FR2 | G770V | >0.4 | >1000 | [5] |

| BYA5-FR3 | ΔN835 | 0.021 | 52.5 | [5] |

| BYA5-FR4 | N835S + I877F | >0.4 | >1000 | [5] |

| BYA5-FR5 | N837T + S910C | 0.026 | 65 | [5] |

Resistance Factor (RF) is calculated as the EC50 of the resistant mutant divided by the EC50 of the sensitive parental isolate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mode of action.

Mycelial Growth Inhibition Assay and EC50 Determination

This protocol is used to determine the concentration of this compound that inhibits 50% of the mycelial growth of an oomycete.

-

Media Preparation: Prepare V8 juice agar or another suitable medium for the target oomycete. Autoclave and cool to 50-55°C.

-

Fungicide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations.

-

Amended Media: Add the this compound dilutions to the molten agar to achieve the final desired concentrations. Pour the amended media into Petri dishes. A control plate with the solvent only should also be prepared.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing oomycete culture onto the center of each agar plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the oomycete (e.g., 25°C for P. capsici).

-

Data Collection: After a defined incubation period (e.g., 5-7 days), measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

In Vitro OSBP-Mediated Lipid Transfer Assay

This assay reconstitutes the lipid transfer function of OSBP in vitro to directly assess the inhibitory effect of compounds like this compound.

-

Protein Expression and Purification: Heterologously express and purify the oomycete ORP1 protein.

-

Liposome Preparation: Prepare two types of liposomes:

-

Donor Liposomes: Containing a fluorescent lipid analog (e.g., dehydroergosterol - DHE) and a quencher.

-

Acceptor Liposomes: Unlabeled.

-

-

Assay Setup: In a microplate well, combine the donor and acceptor liposomes with the purified ORP1 protein.

-

Inhibitor Addition: Add varying concentrations of this compound or a control solvent.

-

Initiation and Measurement: Initiate the lipid transfer by adding a component that facilitates membrane contact (e.g., in some systems, this is inherent to the protein's function). Monitor the increase in fluorescence over time as the fluorescent lipid is transferred from the quenched donor liposomes to the acceptor liposomes.

-

Data Analysis: Calculate the initial rate of lipid transfer for each this compound concentration. Determine the IC50 value, the concentration of this compound that inhibits 50% of the lipid transfer activity.

CRISPR/Cas9-Mediated Gene Editing for Resistance Studies

This protocol allows for the introduction of specific point mutations into the ORP1 gene of oomycetes to confirm their role in this compound resistance.

-

Guide RNA (gRNA) Design: Design gRNAs that target the specific region of the ORP1 gene where the desired mutation is to be introduced.

-

Vector Construction: Clone the designed gRNA and the Cas9 nuclease gene into a suitable expression vector for oomycetes. A donor DNA template containing the desired point mutation and flanking homologous regions is also prepared.

-

Protoplast Preparation: Generate protoplasts from the wild-type oomycete by enzymatic digestion of the cell wall.

-

Transformation: Introduce the Cas9/gRNA expression vector and the donor DNA template into the protoplasts using a method such as PEG-mediated transformation.

-

Selection and Regeneration: Regenerate the transformed protoplasts on a selective medium containing a concentration of this compound that is lethal to wild-type protoplasts.

-

Verification: Isolate genomic DNA from the resistant colonies and sequence the ORP1 gene to confirm the presence of the intended point mutation.

-

Phenotypic Analysis: Characterize the phenotype of the engineered mutants, including their EC50 values for this compound, to confirm the role of the mutation in conferring resistance.

Resistance to this compound

As a single-site inhibitor, there is a medium to high risk of oomycete populations developing resistance to this compound.[2] Resistance is primarily conferred by point mutations in the target ORP1 gene, which are thought to reduce the binding affinity of this compound to the protein.[8] Several studies have identified specific amino acid substitutions in ORP1 that lead to varying levels of resistance.[1][5] Notably, there is positive cross-resistance between this compound and oxathiapiprolin, another OSBP inhibitor.[1] Effective resistance management strategies, such as alternating with fungicides that have different modes of action, are crucial to preserve the long-term efficacy of this compound.[2]

Conclusion

This compound represents a significant advancement in the control of oomycete pathogens due to its novel mode of action targeting the essential oxysterol-binding protein-related protein 1. Its high intrinsic activity and systemic properties make it a valuable tool for integrated pest management programs. However, the potential for resistance development necessitates careful stewardship and the implementation of robust resistance management strategies. Further research into the precise molecular interactions between this compound and its target protein will be beneficial for the design of future OSBP inhibitors and for a deeper understanding of lipid homeostasis in oomycetes.

References

- 1. Resistance Risk and Novel Resistance-Related Point Mutations in Target Protein PiORP1 of this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OSBPI Fungicides | FRAC [frac.info]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Activity of OSBPI fungicide this compound against plant-pathogenic oomycetes and its systemic translocation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity and Resistance-Related Point Mutations in Target Protein PcORP1 of this compound in Phytophthora capsici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Fluoxapiprolin: A Toxicological and Hygienic Deep Dive for the Scientific Community

An in-depth technical guide on the toxicological and hygienic properties of the fungicide Fluoxapiprolin, designed for researchers, scientists, and drug development professionals.

This compound, a novel fungicide from the piperidinyl thiazole isoxazoline chemical class, has demonstrated significant efficacy against a wide range of oomycete fungi.[1] Developed by Bayer Crop Science, its unique mode of action as an oxysterol-binding protein inhibitor (OSBPI) sets it apart from many existing fungicides.[2][3] This guide provides a comprehensive overview of the toxicological and hygienic properties of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways to support further research and development.

Toxicological Profile

This compound has been subjected to a comprehensive battery of toxicological studies to characterize its potential hazards to human health. The data consistently demonstrate a low order of acute toxicity and a lack of significant adverse effects in subchronic, chronic, reproductive, and developmental studies at doses relevant to human exposure.

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.[1] In studies conducted in accordance with OECD guidelines, the acute oral and dermal LD50 in rats were found to be greater than 2000 mg/kg body weight, with no clinical signs of toxicity observed.[4] The acute inhalation LC50 (4-hour) in rats was determined to be greater than 2.11 mg/L, with no mortality reported.[4] While it is not a skin irritant in rabbits, it is considered slightly irritating to the eyes.[1] this compound did not show potential for skin sensitization in a mouse local lymph node assay (LLNA).[1]

Table 1: Acute Toxicity of this compound

| Study | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg bw | Low | [4] |

| Acute Dermal Toxicity | Rat | Dermal | LD50 > 2000 mg/kg bw | Low | [4] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 2.11 mg/L (4-hr) | Low | [4] |

| Skin Irritation | Rabbit | Dermal | Not an irritant | - | [1] |

| Eye Irritation | Rabbit | Ocular | Slightly irritating | - | [1] |

| Skin Sensitization | Mouse | Dermal | Non-sensitizer | - | [1] |

Subchronic and Chronic Toxicity

Repeated dose and subchronic toxicity studies in rats, mice, and dogs have shown no adverse effects of this compound.[1] Oral No-Observed-Adverse-Effect Levels (NOAELs) were established at the highest doses tested, which were 891 mg/kg bw/day in male rats, 882 mg/kg bw/day in male mice (90-day study), and 892 mg/kg bw/day in male dogs.[1] In a 2-year chronic toxicity and carcinogenicity study in rats, the NOAEL for both systemic toxicity and carcinogenicity was established at the highest dose tested, which was 288 mg/kg bw/day for males and 374 mg/kg bw/day for females.[1]

This compound was not found to be carcinogenic in an 18-month study in mice at dietary doses up to 278 mg/kg bw/day in males and 317 mg/kg bw/day in females.[1]

Table 2: Subchronic and Chronic Toxicity of this compound

| Study Duration | Species | NOAEL (mg/kg bw/day) | Effects Observed at Higher Doses | Reference |

| 90-Day | Rat (male) | 891 | No adverse effects observed | [1] |

| 90-Day | Mouse (male) | 882 | No adverse effects observed | [1] |

| 90-Day | Dog (male) | 892 | No adverse effects observed | [1] |

| 2-Year | Rat (male) | 288 | No treatment-related adverse effects | [1] |

| 2-Year | Rat (female) | 374 | No treatment-related adverse effects | [1] |

| 18-Month | Mouse (male) | 278 | Not carcinogenic | [1] |

| 18-Month | Mouse (female) | 317 | Not carcinogenic | [1] |

Reproductive and Developmental Toxicity

This compound has demonstrated no evidence of reproductive or developmental toxicity. In a two-generation reproductive toxicity study in rats, the reproductive NOAEL was established at 262 mg/kg bw/day, the highest dose tested.[1] Similarly, in developmental toxicity studies in both rats and rabbits, the NOAELs for maternal and developmental toxicity were established at the limit dose of 1000 mg/kg bw/day, with no treatment-related adverse effects observed.[1]

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Two-Generation Reproduction | Rat | 262 | No effects on reproductive performance | [1] |

| Developmental Toxicity | Rat | 1000 | No maternal or developmental effects | [1] |

| Developmental Toxicity | Rabbit | 1000 | No maternal or developmental effects | [1] |

Genotoxicity and Neurotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted on this compound, and all results were negative, indicating no genotoxic potential.[1] Furthermore, there is no evidence of neurotoxicity in the available database. In an acute neurotoxicity study in rats, the NOAEL for neurotoxicity was 2000 mg/kg bw (the highest dose tested), and the NOAEL for general toxicity was 1000 mg/kg bw, based on a slight reduction in body weight gain.[1][2]

Hygienic Properties

The hygienic properties of a compound are critical for ensuring the safety of individuals who may come into contact with it, particularly in occupational settings.

Occupational Exposure

A quantitative occupational risk assessment for this compound was considered unnecessary by regulatory bodies due to its low dermal toxicity.[1][5] A short-term dermal toxicity study in rats showed no adverse effects at the limit dose of 1000 mg/kg bw/day.[1] This, combined with the low application rates and frequency of use, suggests that occupational exposure is likely to be very low.[1]

While specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established, the concept of an Acceptable Operator Exposure Level (AOEL) is used in the risk assessment of pesticides. The AOEL is the maximum amount of an active substance to which an operator may be exposed without any adverse health effects.[6][7] Given the low toxicity profile of this compound, a qualitative risk assessment has been deemed sufficient, and no risks of concern for occupational handlers have been identified.[5]

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) for this compound has been established at 3 mg/kg bw/day.[1] This value is based on the kinetically derived maximum dose of 250 to 300 mg/kg bw/day, which is related to the saturation of oral absorption rather than an overt biologically adverse effect, making the ADI a conservative value.[1]

Experimental Protocols

The toxicological evaluation of this compound was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the probable methodologies employed in the key studies.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity of this compound was likely assessed using the Acute Toxic Class Method. This stepwise procedure involves dosing a small number of animals (typically female rats) with a starting dose and observing them for a defined period (usually 14 days) for signs of toxicity and mortality.[4][8][9][10] Based on the outcome, the dose for the next group of animals is adjusted up or down. Key parameters recorded include clinical signs, body weight changes, and gross pathological findings at necropsy.[4][8]

90-Day Subchronic Oral Toxicity (Following OECD Guideline 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure over a prolonged period.[11][12][13][14][15] Typically, the test substance is administered daily to groups of rodents (e.g., rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Key endpoints evaluated include:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are analyzed at termination.

-

Urinalysis: Conducted at termination.

-

Ophthalmology: Examinations performed before and after the study.

-

Gross Necropsy and Histopathology: All animals are subjected to a full necropsy, and a comprehensive set of tissues is examined microscopically.

2-Year Chronic Toxicity/Carcinogenicity (Following OECD Guideline 453)

This long-term study assesses both chronic toxicity and carcinogenic potential.[16][17][18][19] The test substance is administered daily in the diet to groups of rodents (usually rats) for 24 months. The study design is similar to the 90-day study but with a longer duration and a primary focus on neoplastic lesions. Key parameters are similar to the 90-day study, with an emphasis on detailed histopathological examination of all organs and tissues for evidence of tumors.

Two-Generation Reproductive Toxicity (Following OECD Guideline 416)

This study evaluates the potential effects of a substance on reproductive performance and the development of offspring.[20][21][22][23][24] The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through maturity, mating, and the production of a second generation (F2). A wide range of endpoints are assessed, including:

-

Parental Animals: Mating performance, fertility, gestation length, and clinical signs.

-

Offspring: Viability, growth, and development until weaning.

-

Reproductive Organs: Histopathological examination of the reproductive organs of the P and F1 generations.

Mode of Action: Oxysterol-Binding Protein Inhibition

This compound's fungicidal activity stems from its ability to inhibit oxysterol-binding proteins (OSBPs) in oomycetes.[25][26][27] OSBPs are a conserved family of lipid transfer proteins that play a crucial role in intracellular lipid transport, particularly the exchange of sterols and phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites between the endoplasmic reticulum and other organelles like the Golgi apparatus and plasma membrane.[28][29][30]

By inhibiting OSBP, this compound disrupts several vital cellular processes in the fungus, including:

-

Lipid Homeostasis: The proper distribution and balance of lipids within the cell are compromised.[2]

-

Membrane Integrity: The maintenance of cellular membranes is impaired.[25]

-

Vesicular Trafficking and Signaling: The transport of molecules within the cell and cellular communication are disrupted.[28]

This multifaceted disruption of essential cellular functions ultimately leads to the cessation of fungal growth and development.[27]

Conclusion

The comprehensive toxicological and hygienic assessment of this compound reveals a favorable safety profile. With low acute toxicity, no significant findings in chronic, reproductive, or developmental studies at relevant doses, and a lack of genotoxic or neurotoxic potential, this compound presents a low risk to human health when used according to label directions. The qualitative approach to occupational risk assessment is supported by its low dermal toxicity. The established ADI provides a conservative margin of safety for dietary exposure. Understanding its specific mode of action as an OSBP inhibitor provides a clear rationale for its fungicidal activity and a basis for future research into this class of compounds. This technical guide serves as a foundational resource for scientists and professionals engaged in the ongoing evaluation and development of agricultural and pharmaceutical compounds.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. apvma.gov.au [apvma.gov.au]

- 3. cropscience.bayer.co.nz [cropscience.bayer.co.nz]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. docs.publicnow.com [docs.publicnow.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. agc-chemicals.com [agc-chemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ask-force.org [ask-force.org]

- 15. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. rivm.nl [rivm.nl]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. ecetoc.org [ecetoc.org]

- 22. Reproductive toxicity – two-generation study | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 23. ecetoc.org [ecetoc.org]

- 24. oecd.org [oecd.org]

- 25. OSBPI Fungicides | FRAC [frac.info]

- 26. resistance.nzpps.org [resistance.nzpps.org]

- 27. downloads.regulations.gov [downloads.regulations.gov]

- 28. The Diverse Functions of Oxysterol-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Evolutionary History of Oxysterol-Binding Proteins Reveals Complex History of Duplication and Loss in Animals and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Advances in understanding of the oxysterol-binding protein homologous in yeast and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Ecological Risk of Fluoxapiprolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecological risk profile of Fluoxapiprolin, a novel piperidinyl thiazole isoxazoline fungicide. Developed by Bayer Crop Science, this compound is effective against a range of oomycete fungal pathogens.[1][2][3] This document synthesizes key data from regulatory assessments and scientific studies, presenting it in a clear and accessible format for technical audiences.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior and distribution in the environment. The compound is a light beige powder with very low water solubility and a low vapor pressure, suggesting that volatilization is not a significant dissipation pathway.[4] Its octanol-water partition coefficient (log Kow) indicates a moderate potential for bioaccumulation; however, dedicated studies show a low actual bioconcentration in fish.[4][5]

| Property | Value | Source |

| Molecular Formula | C25H24ClF4N5O5S2 | [6] |

| Appearance | Light beige powder | [4] |

| Water Solubility | 0.08 mg/L (at 20-25°C) | [4][7] |

| Vapor Pressure | 2.25 x 10-7 to 3.38 x 10-7 torr (at 20-25°C) | [7] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.4 (mean at 25°C) | [4][5] |

| Henry's Law Constant | 9.83 x 10-5 atm·m3/mol (at 20°C) | [7] |

Environmental Fate

The environmental fate of this compound is governed by its persistence, mobility, and degradation in various environmental compartments, including soil, water, and air.

Degradation

Microbial metabolism is the primary route of degradation for this compound in both soil and aquatic environments.[7] Abiotic processes such as hydrolysis and photolysis play a lesser role.

2.1.1 Soil Degradation In laboratory studies under aerobic conditions, this compound is moderately persistent, with half-life (DT50) values ranging from 36 to 81 days. Under anaerobic conditions, degradation is significantly slower, with DT50 values extending from 260 to 367 days.[7] Photodegradation on soil surfaces is not considered a major dissipation pathway.

The primary degradation pathway in soil involves hydroxylation to form the metabolite BCS-CY96288, followed by cleavage of the amide bond to yield BCS-CC26101.

| Degradation Pathway | Half-Life (DT50) | Persistence Class | Source |

| Aerobic Soil Metabolism | 8.5 - 92.9 days | Non-persistent to Moderately Persistent | [7] |

| Anaerobic Soil Metabolism | 260 - 367 days | Persistent | [7] |

| Soil Photolysis | 119 - 146 days | - | [7] |

2.1.2 Aquatic Degradation this compound is stable to hydrolysis at environmentally relevant temperatures and pH levels. However, it undergoes photolysis in water with a half-life of 39 days under continuous irradiation. In water-sediment systems, the dissipation is more rapid under aerobic conditions compared to anaerobic conditions.

| Degradation Pathway | Half-Life (DT50) - Total System | Source |

| Aerobic Aquatic Metabolism | 14 - 56.2 days | [7] |

| Anaerobic Aquatic Metabolism | 85.5 - 108 days | [7] |

| Aqueous Photolysis | 84.3 - 90 days | [7] |

| Hydrolysis | Stable at environmental pH |

Mobility

Soil Mobility this compound exhibits very low mobility in soil. With high organic carbon-normalized soil-water distribution coefficient (Koc) values, ranging from 9,565 to 19,400 mL/g, it binds strongly to soil particles and is classified as "hardly mobile".[5][7] Field studies confirm that residues are primarily retained in the top 10 cm of the soil.

In contrast, several of its soil metabolites are significantly more mobile. The degradates BCS-CC26101 and BCS-BP32808 are classified as "highly mobile," indicating a potential to leach into groundwater.[7] The drinking water residue of concern has been identified as the granddaughter degradate, BCS-BP32808.[7]

| Compound | Average Koc (mL/g) | Mobility Classification | Source |

| This compound | 13,462 | Hardly Mobile | [5][7] |

| BCS-CC26101 | 2.08 | Highly Mobile | [5][7] |

| BCS-BP32808 | 9.38 | Highly Mobile | [7] |

| BCS-DC21250 | 70 - 187 (KF L/kg) | Slightly Mobile | |

| BCS-DA63612 | 26 - 60 (KF L/kg) | Slightly Mobile |

Bioaccumulation

The potential for this compound to bioaccumulate is low. A bioconcentration study with bluegill sunfish resulted in maximum steady-state bioconcentration factors (BCFs) between 1.62 and 3.81 L/kg, indicating that the substance is not likely to accumulate significantly in aquatic organisms.[5]

Degradation Pathways

The degradation of this compound in the environment proceeds through several key transformations, primarily mediated by microorganisms. The diagrams below illustrate the proposed pathways in soil and aquatic systems.

Caption: Proposed degradation pathway of this compound in soil.

Caption: Proposed degradation pathway of this compound in aquatic systems.

Ecological Risk Assessment

Toxicity to Non-Target Organisms

4.1.1 Aquatic Organisms this compound demonstrates low toxicity to fish and aquatic invertebrates. Long-term exposure studies on fish showed no adverse effects at concentrations up to 0.91 mg/L.

| Organism Group | Endpoint | Value | Species | Source |

| Fish (Acute) | LC50 (96-hr) | >1.0 mg/L | 2 species tested | |

| Fish (Chronic) | NOEC | 0.91 mg/L | Pimephales promelas | |

| Aquatic Invertebrates (Acute) | EC50 (48-hr) | >0.84 mg/L | 2 species tested |

4.1.2 Terrestrial Organisms The risk to terrestrial vertebrates, including birds and mammals, is considered acceptable. This compound has low acute toxicity via oral, dermal, and inhalation routes in laboratory animals.[11] It is not considered a reproductive or developmental toxicant, nor is it genotoxic or carcinogenic.[4]

For soil macro-organisms like earthworms, the acute toxicity is low (LC50 >500 mg/kg).[4] Long-term studies on multiple soil organisms showed no adverse effects on growth or reproduction at concentrations well above expected environmental levels.[4] The risks to non-target terrestrial plants are also deemed acceptable.[4]

| Organism Group | Endpoint | Value | Species | Source |

| Mammals (Acute Oral) | LD50 | >2000 mg/kg bw | Rat | [12] |

| Mammals (Reproductive) | NOAEL | 262 mg/kg bw/day | Rat | [4] |

| Earthworms (Acute) | LC50 (14-day) | >500 mg/kg dry soil | Eisenia fetida | [4] |

| Earthworms (Chronic) | NOEC | 9.6 mg/kg dry soil | Eisenia fetida | [4] |

4.1.3 Toxicity of Metabolites While this compound itself shows low toxicity, some of its degradates have been evaluated. The soil degradate BCS-BP32808 was found to be more toxic than the parent compound in a 28-day rat study, with a NOAEL of 5 mg/kg/day.[6] However, the overall environmental risk assessment, which considers exposure levels, has concluded that the risks are acceptable.[8][9]

Experimental Protocols and Workflows

The environmental fate and toxicity of this compound were determined using standardized laboratory and field studies, generally following OECD, EU, and US EPA guidelines.[12]

Environmental Fate Studies Workflow

Key studies to determine environmental fate typically involve radiolabeled test substances to trace the parent compound and its transformation products.

References

- 1. researchgate.net [researchgate.net]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. The PTI fungicide- Fluoxapiprolin_Chemicalbook [chemicalbook.com]

- 4. apvma.gov.au [apvma.gov.au]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. docs.publicnow.com [docs.publicnow.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. epa.gov [epa.gov]

- 9. EPA Proposes New Fungicide for Crop Protection, Citing Safety and Agricultural Benefits [chemanalyst.com]

- 10. beyondpesticides.org [beyondpesticides.org]

- 11. Proposed Registration Decision PRD2025-07, this compound and Xivana Prime - Canada.ca [canada.ca]

- 12. docs.publicnow.com [docs.publicnow.com]

Methodological & Application

Analytical Methods for Detecting Fluoxapiprolin Residues in Crops: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of fluoxapiprolin residues in various agricultural crops. The methodologies described are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, effective against a range of oomycete pathogens. Its use in agriculture necessitates sensitive and reliable analytical methods to monitor its residue levels in crops to ensure consumer safety and compliance with regulatory limits. The methods detailed below are designed to provide high-throughput and accurate quantification of this compound and its principal metabolites.

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance of the analytical methods for this compound in various crop matrices. These values are indicative of the method's sensitivity, accuracy, and precision.

Table 1: Method Performance in Tomato

| Parameter | This compound | Metabolite: BDM-pyrazole | Metabolite: Pyrazole-acetic acid |

| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg[1] | 0.01 mg/kg | 0.01 mg/kg |

| Average Recovery (%) | >75%[2] | >75%[2] | >75%[2] |

| Relative Standard Deviation (RSD) | <20%[1] | <20% | <20% |

Table 2: Method Performance in Cucumber

| Parameter | This compound | Metabolite: BDM-pyrazole | Metabolite: Pyrazole-acetic acid |

| Limit of Quantification (LOQ) | 0.01 mg/kg[3] | 0.01 mg/kg[3] | 0.01 mg/kg[3] |

| Average Recovery (%) | >80% | >80% | >80% |

| Relative Standard Deviation (RSD) | <20% | <20% | <20% |

Table 3: Method Performance in Other Crops (Grapes, Potatoes, Onions)

| Crop | Parameter | This compound |

| Grapes | LOQ | 0.01 mg/kg |

| Average Recovery (%) | 70-120% | |

| RSD (%) | <20% | |

| Potatoes | LOQ | 0.01 mg/kg |

| Average Recovery (%) | 70-120% | |

| RSD (%) | <20% | |

| Onions | LOQ | 0.05 mg/kg[1] |

| Average Recovery (%) | >80%[1] | |

| RSD (%) | <20%[1] |

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is a modification of the original QuEChERS method and is suitable for a wide range of fruit and vegetable matrices.

Materials:

-

Homogenized crop sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate. For pigmented crops like spinach or grapes, d-SPE tubes may also contain graphitized carbon black (GCB). For high-fat matrices, C18 sorbent may be included.

-

50 mL polypropylene centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a d-SPE cleanup tube.

-

Shake the d-SPE tube for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

The resulting supernatant is the final extract.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |

| This compound | 484.1 | 225.1 | 25 | 184.1 | 35 |

| Metabolite: BDM-pyrazole | 358.1 | 145.1 | 20 | 117.1 | 30 |

| Metabolite: Pyrazole-acetic acid | 213.1 | 169.1 | 15 | 95.1 | 25 |

Note: Collision energies are instrument-dependent and may require optimization.

Method Validation

The analytical method should be validated according to international guidelines such as SANTE/11312/2021 to ensure its suitability for the intended purpose. Key validation parameters include:

-